Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI)
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Overview
Description
Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) is a chemical compound with the molecular formula C13H18Si It is a derivative of silane, characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) typically involves the reaction of trimethylsilylacetylene with 2-ethylphenyl halides under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the coupling of the ethynyl group with the phenyl halide. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran or toluene. The reaction temperature can vary but is generally maintained between 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The ethynyl group allows for further functionalization through addition or substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants or substrates used.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the 2-ethylphenyl group.
Triisopropylsilylacetylene: Contains a triisopropylsilyl group instead of a trimethylsilyl group.
Trimethylsilylacetylene: Lacks the ethylphenyl substitution.
Uniqueness
Silane, [(2-ethylphenyl)ethynyl]trimethyl-(9CI) is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such characteristics are desired.
Properties
IUPAC Name |
2-(2-ethylphenyl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPAGHUQRIQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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